Lactoferrin (322-329) (human)

説明

BenchChem offers high-quality Lactoferrin (322-329) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactoferrin (322-329) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

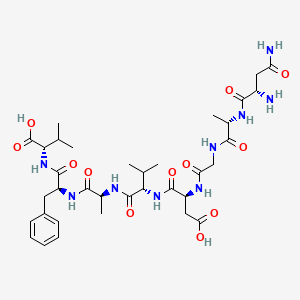

分子式 |

C35H53N9O12 |

|---|---|

分子量 |

791.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1 |

InChIキー |

QCBUWCQOKPLTDZ-PKRULZLPSA-N |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

正規SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Functional Landscape of Human Lactoferrin and its Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological functions of human lactoferrin and its well-characterized derived peptides. While specific functional data for the human lactoferrin fragment (322-329), with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), is not available in current scientific literature, this document will delve into the extensive research on the parent protein and its other bioactive fragments. This information serves as a critical resource for researchers and drug development professionals interested in the therapeutic potential of lactoferrin-derived molecules. The guide will cover the known antimicrobial, immunomodulatory, and anti-inflammatory functions, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Introduction to Human Lactoferrin

Human lactoferrin (hLF) is a multifunctional, iron-binding glycoprotein of approximately 80 kDa, belonging to the transferrin family. It is a key component of the innate immune system, found in various mucosal secretions, including milk, saliva, tears, and nasal secretions, as well as in the secondary granules of neutrophils. The diverse biological activities of lactoferrin are attributed to its ability to bind iron and to interact with a wide range of molecular and cellular targets.

While the specific functions of the Lactoferrin (322-329) fragment remain uncharacterized in publicly available research, the study of other lactoferrin-derived peptides, such as lactoferricin (Lfcin) and the N-terminal hLF(1-11) peptide, has revealed that enzymatic cleavage of the parent protein can release fragments with potent and sometimes distinct biological activities.

Antimicrobial Functions of Human Lactoferrin and Derived Peptides

A primary function of lactoferrin is its broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and parasites. This activity is mediated through several mechanisms.

Iron Sequestration

By binding to and sequestering free iron, lactoferrin limits the availability of this essential nutrient for microbial growth and proliferation, thereby exerting a bacteriostatic effect.

Direct Interaction with Microbial Surfaces

The highly cationic N-terminal region of lactoferrin can directly interact with and disrupt the integrity of microbial cell membranes. This is a key mechanism for its bactericidal activity. Notably, peptides derived from this region, such as lactoferricin, often exhibit more potent antimicrobial activity than the intact protein.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of a well-characterized human lactoferrin peptide, hLF(1-11), against various pathogens.

| Peptide | Microorganism | Assay Type | Quantitative Metric (e.g., MIC, IC50) | Reference |

| hLF(1-11) | Staphylococcus aureus (antibiotic-resistant) | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |

| hLF(1-11) | Listeria monocytogenes | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |

| hLF(1-11) | Klebsiella pneumoniae | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |

| hLF(1-11) | Escherichia coli O54 | In vitro bactericidal assay | No killing observed at concentrations up to 12 μM | [1] |

Experimental Protocol: In Vitro Bactericidal Assay

This protocol outlines a general method for assessing the bactericidal activity of lactoferrin-derived peptides.

Objective: To determine the dose-dependent killing of bacteria by a specific peptide.

Materials:

-

Bacterial strains (e.g., S. aureus, L. monocytogenes, K. pneumoniae)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS)

-

Synthetic lactoferrin peptide (e.g., hLF(1-11))

-

Sterile microcentrifuge tubes and plates

-

Incubator

-

Spectrophotometer

-

Plating supplies (agar plates)

Methodology:

-

Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in the appropriate growth medium.

-

Bacterial Suspension: Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a concentration of approximately 1-2 x 10^6 colony-forming units (CFU)/mL.

-

Peptide Exposure: In sterile microcentrifuge tubes, add the bacterial suspension to various concentrations of the synthetic peptide. Include a control with no peptide.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 3 hours).

-

Viable Cell Count: After incubation, perform serial dilutions of each suspension in PBS and plate onto agar plates.

-

Colony Counting: Incubate the plates overnight at 37°C and count the number of viable colonies to determine the CFU/mL.

-

Data Analysis: Calculate the percentage of bacterial survival for each peptide concentration compared to the control.

Immunomodulatory and Anti-inflammatory Functions

Lactoferrin and its peptides play a crucial role in modulating the immune response, often acting as a bridge between the innate and adaptive immune systems.

Regulation of Cytokine Production

Lactoferrin can influence the production of both pro-inflammatory and anti-inflammatory cytokines. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).

Signaling Pathways

The immunomodulatory effects of lactoferrin are mediated through various signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. Lactoferrin can also modulate the mitogen-activated protein kinase (MAPK) signaling pathways.

Diagram of the NF-κB Signaling Pathway and Lactoferrin Inhibition

Caption: Lactoferrin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Experimental workflow for evaluating anti-inflammatory effects.

Conclusion and Future Directions

Human lactoferrin is a protein with a remarkable array of biological functions that are crucial for host defense. Its antimicrobial and immunomodulatory properties, along with those of its derived peptides, make it a promising candidate for various therapeutic applications. While the specific biological role of the Lactoferrin (322-329) human fragment is currently unknown, its existence as a research peptide suggests potential for future investigation.

Researchers are encouraged to explore the functional significance of this and other uncharacterized lactoferrin fragments. Peptide screening assays, followed by more detailed in vitro and in vivo studies, could uncover novel biological activities and mechanisms of action. Such research would not only expand our understanding of the multifaceted nature of lactoferrin but could also lead to the development of new therapeutic agents for infectious and inflammatory diseases.

References

A Technical Guide to the Biological Role of the Lactoferrin (322-329) Fragment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological role of the Lactoferrin (322-329) fragment, a specific peptide derived from the multifunctional protein Lactoferrin. While research on this particular fragment is nascent compared to the parent protein, emerging evidence points to a significant and distinct biological activity.

Introduction to Lactoferrin and its Bioactive Fragments

Lactoferrin (LF) is an 80 kDa iron-binding glycoprotein belonging to the transferrin family, found in high concentrations in mammalian milk and other exocrine secretions.[1][2][3] It is a key component of the innate immune system, exhibiting a wide range of biological functions, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4] Many of the biological properties of Lactoferrin are attributed to its peptide fragments, which are released by enzymatic cleavage.[5]

The Lactoferrin (322-329) Fragment: Identification and Characteristics

The Lactoferrin (322-329) fragment is an octapeptide with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV).[4][6] This specific fragment has been identified through peptide screening and is recognized for its highly amyloidogenic nature.[1][6]

Table 1: Physicochemical Properties of Lactoferrin (322-329)

| Property | Value | Source |

| Molecular Formula | C35H53N9O12 | [4] |

| Molecular Weight | 791.8 g/mol | [4] |

| Amino Acid Sequence | H-Asn-Ala-Gly-Asp-Val-Ala-Phe-Val-OH | [4] |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)N | [4] |

Core Biological Role: Amyloidogenesis

The primary and most distinct biological role identified for the Lactoferrin (322-329) fragment is its high propensity to form amyloid fibrils.[1][6] This characteristic sets it apart from the full-length Lactoferrin protein, which does not form amyloid fibrils under physiological conditions.[1]

The amyloidogenic nature of the NAGDVAFV peptide is significant as Lactoferrin has been found in amyloid deposits in various tissues, including the cornea, seminal vesicles, and brain.[6] The Lactoferrin (322-329) fragment is implicated in corneal amyloidosis.[7]

The Lactoferrin (322-329) fragment self-assembles into amyloid fibrils at physiological pH (7.4) and temperature (37°C).[6] A key aspect of its biological activity is the subsequent interaction of these fibrils with the full-length Lactoferrin protein.[1][6] This interaction is selective, meaning that Lactoferrin specifically binds to the NAGDVAFV fibrils and not to fibrils formed by other proteins such as insulin or lysozyme.[6] This binding leads to the formation of mixed peptide/protein fibrils, with the full-length Lactoferrin coating the surface of the peptide fibril.[1][6] This process is not a conventional seeding mechanism but rather a selective binding event.[6]

Experimental Protocols

The following outlines the general methodologies used to characterize the amyloidogenic properties of the Lactoferrin (322-329) fragment, based on published research.

The Lactoferrin (322-329) peptide (NAGDVAFV) is typically synthesized using standard solid-phase peptide synthesis protocols, such as Fmoc-synthesis.[7] Following synthesis, the peptide is purified, usually by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.

-

Objective: To induce and monitor the formation of amyloid fibrils from the Lactoferrin (322-329) peptide.

-

Protocol:

-

A stock solution of the purified peptide is prepared in a suitable solvent.

-

The peptide solution is diluted to the desired final concentration in a buffer, typically at physiological pH (e.g., pH 7.4).

-

The solution is incubated at 37°C with gentle agitation.

-

Fibril formation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Fluorescence is measured at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for ThT. An increase in fluorescence intensity indicates fibril formation.

-

-

Objective: To visualize the morphology of the amyloid fibrils.

-

Protocol:

-

A small aliquot of the fibril solution is applied to a carbon-coated copper grid.

-

The sample is allowed to adsorb for a few minutes.

-

The grid is washed with distilled water.

-

The sample is negatively stained with a solution of a heavy metal salt, such as uranyl acetate.

-

The grid is air-dried and then examined using a transmission electron microscope.

-

-

Objective: To assess the binding of full-length Lactoferrin to the pre-formed Lactoferrin (322-329) fibrils.

-

Protocol:

-

Pre-formed NAGDVAFV fibrils are incubated with a solution of full-length Lactoferrin.

-

The mixture is incubated under conditions that allow for binding.

-

Binding can be assessed using various techniques, including:

-

Thioflavin T Fluorescence: An increase in ThT fluorescence compared to the fibrils alone can indicate binding and potential conformational changes.[6]

-

Transmission Electron Microscopy: Visualization of the fibrils may show an increase in size or a change in morphology, indicating the coating of the fibrils by the full-length protein.[6]

-

Polarized Light Microscopy: This technique can be used to observe the birefringence of the fibrils, which may be altered upon protein binding.[6]

-

-

Potential for Drug Development and Future Research

The identification of the Lactoferrin (322-329) fragment as a highly amyloidogenic region opens up new avenues for research and potential therapeutic development. Understanding the mechanisms by which this fragment initiates amyloid formation could provide insights into the pathogenesis of amyloid-related diseases.

Future research should focus on:

-

Elucidating the precise structural transitions that lead to fibril formation.

-

Investigating the in vivo relevance of the interaction between NAGDVAFV fibrils and full-length Lactoferrin.

-

Screening for small molecules or other agents that can inhibit the amyloidogenesis of this fragment.

-

Exploring the potential of this peptide as a model system for studying amyloid formation and for the development of anti-amyloid therapies.

Conclusion

The Lactoferrin (322-329) fragment, with the sequence NAGDVAFV, has a distinct and significant biological role as a highly amyloidogenic peptide. Its ability to form amyloid fibrils and subsequently bind to full-length Lactoferrin suggests a potential role in the pathology of amyloid-related diseases. Further research into the mechanisms of its amyloidogenesis and its in vivo effects is warranted to fully understand its biological significance and to explore its potential as a therapeutic target.

References

- 1. Lactoferrin as a Candidate Multifunctional Therapeutic in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msds.bachem.com [msds.bachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. proteobiojournal.com [proteobiojournal.com]

- 6. Peptide-Induced Amyloid-Like Conformational Transitions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

Human Lactoferrin (322-329): An In-Depth Technical Guide on the Core Mechanism of Action

A Note to the Reader: Extensive research for specific data on the mechanism of action of the human lactoferrin peptide fragment (322-329), with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), did not yield specific peer-reviewed studies detailing its unique signaling pathways, quantitative bioactivity, or dedicated experimental protocols. The information presented in this guide is therefore based on the well-documented mechanisms of the parent protein, human lactoferrin (hLF), and its other bioactive peptides, such as lactoferricin. While this provides a strong foundational understanding of the potential activities of lactoferrin-derived peptides, it is important to note that the specific actions of the (322-329) fragment may differ.

Introduction to Lactoferrin and Its Bioactive Peptides

Lactoferrin is a multifunctional, iron-binding glycoprotein of the transferrin family, found in various mammalian secretions, including milk, saliva, and tears. It is a key component of the innate immune system, exhibiting a broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and immunomodulatory effects. The enzymatic digestion of lactoferrin in the gastrointestinal tract or at sites of inflammation can release smaller peptide fragments, some of which possess enhanced or novel bioactivities compared to the intact protein.

Core Mechanisms of Action of Lactoferrin and its Derived Peptides

The biological effects of lactoferrin and its peptides are multifaceted, often involving direct interaction with microbial surfaces or modulation of host cellular signaling pathways.

Antimicrobial and Antiviral Activity

Lactoferrin's antimicrobial properties are its most studied function. These are primarily achieved through two mechanisms:

-

Iron Sequestration: By binding to free iron with high affinity, lactoferrin deprives pathogenic bacteria of this essential nutrient, thereby inhibiting their growth and proliferation.

-

Direct Interaction with Microbial Surfaces: Cationic regions within lactoferrin and its peptides, particularly lactoferricin, can directly interact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane disruption, increased permeability, and ultimately, cell death.

The antiviral activity of lactoferrin often involves blocking the entry of viruses into host cells by binding to viral particles or to host cell receptors that viruses use for attachment.

Immunomodulatory and Anti-inflammatory Mechanisms

Lactoferrin and its peptides are potent modulators of the immune and inflammatory responses. Their mechanisms in this regard are complex and involve interactions with various immune cells and signaling pathways.

A key pathway modulated by lactoferrin is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Lactoferrin can inhibit the activation of the NF-κB pathway through several mechanisms:

-

LPS Neutralization: Lactoferrin can bind to and neutralize LPS, a potent activator of Toll-like receptor 4 (TLR4), which is a key upstream initiator of the NF-κB pathway.

-

Inhibition of IκB Kinase (IKK): Some studies suggest that lactoferrin can interfere with the activity of IKK, the enzyme responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation and subsequent degradation of IκBα are critical steps for the activation and nuclear translocation of NF-κB.

By inhibiting the NF-κB pathway, lactoferrin and its peptides can significantly reduce the production of pro-inflammatory cytokines.

Another important pathway influenced by lactoferrin is the Insulin Receptor Substrate (IRS)/PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. Lactoferrin has been shown to activate this pathway, which can contribute to its beneficial effects on tissue repair and regeneration.

Signaling Pathways

The immunomodulatory and anti-inflammatory effects of lactoferrin and its derived peptides are mediated through the modulation of key intracellular signaling cascades.

Quantitative Data

| Bioactive Agent | Target/Assay | Quantitative Data | Reference Context |

| Bovine Lactoferrin | E. coli O111 | MIC: 2 mg/ml | Demonstrates the direct antibacterial activity of the intact protein. |

| Bovine Lactoferrin Gastric Digesta | E. coli | IC50: 1 mg/ml | Shows enhanced antibacterial activity after simulated digestion. |

| Human Lactoferrin Peptides (hLF 1-11) | M. tuberculosis | MIC: 100-200 µg/mL | Highlights the potent antimicrobial effect of a specific N-terminal peptide. |

| Lactoferrin Supplementation | Systemic Inflammation | ~200 mg/day | Dose used in some studies to demonstrate a reduction in IL-6 levels. |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The study of lactoferrin and its peptides involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a lactoferrin peptide against a specific bacterial strain.

Methodology:

-

Bacterial Culture Preparation: A single colony of the target bacterium (e.g., E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton broth) and incubated overnight at 37°C with shaking to obtain a log-phase culture. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/ml).

-

Peptide Preparation: The lactoferrin peptide is dissolved in a sterile, biocompatible solvent (e.g., sterile water or PBS) to create a stock solution. A series of twofold dilutions of the peptide are prepared in the broth medium in a 96-well microtiter plate.

-

Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)

Objective: To evaluate the ability of a lactoferrin peptide to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 24-well plates.

-

Peptide Treatment: The cells are pre-treated with various concentrations of the lactoferrin peptide for a specified time (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with a known concentration of LPS (e.g., 1 µg/ml) for a defined period (e.g., 24 hours) to induce an inflammatory response. A control group without peptide treatment is included.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine production by the peptide is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

While the human lactoferrin peptide (322-329) is a known fragment of the parent protein, its specific biological activities and mechanisms of action remain to be elucidated. Based on the extensive research on lactoferrin and its other bioactive peptides, it is plausible that the (322-329) fragment could possess immunomodulatory, anti-inflammatory, or antimicrobial properties. Future research should focus on synthesizing this specific peptide and characterizing its bioactivity using established in vitro and in vivo models. Such studies would be invaluable for understanding the full therapeutic potential of lactoferrin-derived peptides and could lead to the development of novel therapeutic agents for a range of inflammatory and infectious diseases. Researchers and drug development professionals are encouraged to investigate this and other understudied lactoferrin fragments to unlock their potential contributions to human health.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary structure and amino acid sequence of the human lactoferrin fragment spanning residues 322-329. It includes a summary of its physicochemical properties, detailed experimental protocols for sequence determination, and a generalized workflow for synthetic peptide analysis.

Primary Structure and Sequence

The lactoferrin fragment (322-329) is an octapeptide with the following amino acid sequence[1][2][3][4][5]:

Asn-Ala-Gly-Asp-Val-Ala-Phe-Val

In single-letter code, this is represented as:

NAGDVAFV

Physicochemical Properties

Based on its amino acid composition, the key physicochemical properties of Lactoferrin (322-329) have been calculated and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H53N9O12 | [3] |

| Molecular Weight | 791.85 g/mol | [3] |

| IUPAC Name | L-asparagyl-L-alanyl-glycyl-L-α-aspartyl-L-valyl-L-alanyl-L-phenylalanyl-L-valine | [3] |

Experimental Protocols for Sequence Determination

The determination of the primary structure of a peptide like lactoferrin (322-329) typically involves a combination of methods for peptide sequencing and identification. Below are detailed, generalized protocols for two common techniques.

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus[1][2][3][4][6].

Principle: The method involves a stepwise removal and identification of the N-terminal amino acid residue.

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). The PITC couples with the free amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative.

-

Conversion: The thiazolinone derivative is selectively extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified using chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The remaining peptide, now shortened by one residue, can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.

Mass Spectrometry for Peptide Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions and is widely used for peptide and protein identification[7][8][9][10][11].

Principle: The peptide is ionized, and its mass-to-charge ratio is measured. Fragmentation of the peptide within the mass spectrometer followed by measurement of the fragment masses allows for the determination of the amino acid sequence.

Protocol:

-

Sample Preparation: The peptide sample is purified and may be subjected to enzymatic digestion (e.g., with trypsin) if it is part of a larger protein. For a short, known peptide like lactoferrin (322-329), this step may be omitted.

-

Ionization: The peptide is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis (MS1): The mass-to-charge ratios of the intact peptide ions (precursor ions) are measured in the first mass analyzer.

-

Fragmentation (MS/MS): Precursor ions of a specific mass-to-charge ratio are selected and fragmented. This is typically achieved through collision-induced dissociation (CID), where the ions are collided with an inert gas.

-

Fragment Ion Analysis (MS2): The mass-to-charge ratios of the resulting fragment ions are measured in a second mass analyzer. The fragmentation typically occurs at the peptide bonds, generating a series of ions (e.g., b- and y-ions) that differ by the mass of a single amino acid.

-

Data Analysis: The resulting mass spectrum of fragment ions is analyzed. The mass differences between adjacent peaks in a series correspond to the masses of the amino acid residues, allowing for the deduction of the peptide sequence. This can be done manually or using specialized software that compares the experimental fragmentation pattern to theoretical patterns from sequence databases.

Workflow for Synthetic Peptide Analysis

For researchers working with synthetic peptides, a systematic workflow is essential to ensure the correct peptide has been synthesized and is of sufficient purity for downstream applications.

Caption: General workflow for synthetic peptide synthesis and characterization.

Conclusion

This technical guide has provided a focused overview of the primary structure and sequence of the lactoferrin (322-329) peptide. While specific biological activity data and signaling pathway involvement for this particular fragment are not extensively documented in publicly available literature, the information on its fundamental properties and the methodologies for its characterization serve as a valuable resource for researchers in peptide science and drug development. The provided protocols and workflow offer a solid foundation for the synthesis and validation of this and other peptides of interest.

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Protein Interactions of Lactoferrin and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While direct protein-protein interaction data for the specific Lactoferrin peptide fragment (322-329) is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the known interactions of the parent Lactoferrin protein and outlines robust methodologies for investigating the potential interactions of the Lactoferrin (322-329) peptide.

Introduction to Lactoferrin and its Bioactive Peptides

Lactoferrin (LF) is a multifunctional, iron-binding glycoprotein found in various exocrine secretions, including milk, tears, and saliva, as well as in the secondary granules of neutrophils.[1] It is a key component of the innate immune system, exhibiting a broad range of antimicrobial, anti-inflammatory, and immunomodulatory activities.[2][3][4] These functions are mediated not only by the full-length protein but also by various bioactive peptides derived from its enzymatic cleavage.[1][5]

Notable bioactive peptides derived from Lactoferrin include:

-

Lactoferricin: A potent antimicrobial peptide derived from the N-terminus of Lactoferrin, known to interact directly with microbial membranes.[5][6][7]

-

Lactoferrampin: Another antimicrobial peptide (residues 268-284) that exhibits broad-spectrum activity against bacteria and fungi.[1][8]

The specific human Lactoferrin fragment 322-329 is recognized as a polypeptide that can be utilized in peptide screening for functional analysis and protein interaction studies.[][10] However, specific protein partners for this fragment have not been detailed in the reviewed literature. This guide, therefore, focuses on the well-documented interactions of the parent Lactoferrin protein to provide a foundational context and proposes experimental workflows to elucidate the specific interactions of the 322-329 fragment.

Known Molecular Interactions of Full-Length Lactoferrin

The diverse biological effects of Lactoferrin are a result of its ability to interact with a wide array of molecules on both pathogens and host cells.

Interaction with Pathogen-Associated Molecular Patterns (PAMPs)

A primary mechanism of Lactoferrin's anti-inflammatory action is its high-affinity binding to Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] This interaction is crucial for neutralizing endotoxic activity.

-

Mechanism: Lactoferrin binds to the lipid A portion of LPS, preventing LPS from interacting with the Lipopolysaccharide-Binding Protein (LBP) and the CD14 receptor on immune cells.[4] This, in turn, inhibits the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]

Interaction with Host Cell Receptors

Lactoferrin interacts with a variety of receptors on host cells to modulate immune responses and other cellular processes. These interactions are fundamental to its role as a mediator between innate and adaptive immunity.[13]

Table 1: Summary of Lactoferrin Host Cell Receptor Interactions

| Interacting Protein/Receptor | Cell Type(s) | Putative Function of Interaction |

| Intelectin 1 (ITLN1) | Intestinal epithelial cells, immune cells | High-affinity receptor mediating immune response.[14] |

| CD14 | Monocytes, Macrophages | Competes with LPS for binding, reducing inflammatory signaling.[4][13] |

| Toll-like Receptors (TLR2, TLR4) | Immune cells | Modulates signaling pathways related to pathogen recognition.[13] |

| LDL Receptor-Related Protein-1 (LRP-1/CD91) | Multiple cell types | Involved in Lactoferrin endocytosis and cellular uptake.[13] |

| Cytokine Receptor 4 (CXCR4) | Lymphocytes | Potential role in modulating cell migration and immune responses.[13] |

| Heparan Sulfate Proteoglycans (HSPGs) | Epithelial cells, various others | Facilitates initial cell surface binding and subsequent receptor interaction; can block viral entry.[13] |

Signaling Pathway Modulation: The NF-κB Pathway

Lactoferrin and its derived peptides are potent modulators of the NF-κB signaling pathway, a central regulator of inflammation. By binding LPS and preventing its interaction with TLR4, Lactoferrin effectively suppresses the downstream activation of IKK-β, the phosphorylation of IκB, and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11][12]

Methodologies for Investigating Protein Interactions of Lactoferrin (322-329)

To identify and characterize the protein interactions of the Lactoferrin (322-329) peptide, a systematic, multi-step approach is recommended. The following protocols provide a general framework for such an investigation.

Experimental Workflow Overview

A logical workflow begins with peptide synthesis, followed by broad screening for potential binding partners, and concludes with rigorous biophysical validation and quantification of the identified interactions.

Detailed Experimental Protocols

Objective: To identify proteins from a cell lysate that bind to the Lactoferrin (322-329) peptide.

Materials:

-

N-terminally biotinylated Lactoferrin (322-329) peptide (synthesis grade >95% purity).

-

Control peptide (e.g., scrambled sequence of similar length and charge).

-

Streptavidin-coated magnetic beads.

-

Cell lysate from the target cell line (e.g., human monocytes).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated Lactoferrin peptide (and control peptide in a separate reaction) for 1 hour at 4°C with gentle rotation to allow for binding.

-

Washing: Wash the peptide-bound beads three times with wash buffer to remove any unbound peptide.

-

Lysate Incubation: Add pre-cleared cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

-

Washing: Wash the beads extensively (5-7 times) with cold wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using Coomassie or silver staining. Excise unique bands present in the Lactoferrin peptide lane but absent in the control lane.

-

Identification: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).

Objective: To validate a putative interaction identified from screening and determine its binding kinetics (Kon, Koff) and affinity (KD).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Purified recombinant protein "X" (the identified interactor).

-

Lactoferrin (322-329) peptide.

-

Amine coupling kit (EDC, NHS).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified recombinant protein "X" onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.

-

Analyte Injection: Prepare a series of dilutions of the Lactoferrin (322-329) peptide in running buffer (e.g., ranging from 0.1 µM to 50 µM).

-

Binding Measurement: Inject the peptide solutions sequentially over the ligand-immobilized surface and the reference flow cell at a constant flow rate. Monitor the change in response units (RU) in real-time. Include a dissociation phase where only running buffer flows over the chip.

-

Regeneration: If necessary, inject a regeneration solution to remove bound peptide and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

While the direct protein interactome of the Lactoferrin (322-329) peptide remains to be fully elucidated, the extensive research on its parent molecule provides a strong foundation for future investigation. The known interactions of full-length Lactoferrin with pathogen components like LPS and a variety of host cell receptors underscore its critical role in immunity and inflammation. The methodologies detailed in this guide offer a robust framework for researchers to systematically uncover the specific binding partners of the Lactoferrin (322-329) fragment, quantify these interactions, and ultimately determine its functional significance in cellular signaling and its potential as a therapeutic agent.

References

- 1. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactoferrins in Their Interactions with Molecular Targets: A Structure-Based Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lactoferrin as a Natural Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial peptides of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactoferrin and Its Derived Peptides: An Alternative for Combating Virulence Mechanisms Developed by Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactoferricin, an antimicrobial motif derived from lactoferrin with food preservation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Biology of Lactoferrin, an Iron-Binding Protein That Can Help Defend Against Viruses and Bacteria [frontiersin.org]

- 14. mdpi.com [mdpi.com]

The Bioactive Potential of Lactoferrin-Derived Peptides: A Technical Overview

An Examination of Lactoferrin Peptides, Focusing on the Well-Characterized Lactoferricin, in the Absence of Specific Bioactivity Data for Lactoferrin (322-329)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the established bioactivity of peptides derived from lactoferrin, a multifunctional glycoprotein. While the specific fragment Lactoferrin (322-329) has been identified through peptide screening methodologies, publicly accessible scientific literature does not currently provide detailed information on its distinct biological functions, mechanisms of action, or quantitative bioactivity. Consequently, this document will focus on a well-researched, potent bioactive peptide derived from lactoferrin—Lactoferricin—as a representative example to illustrate the therapeutic potential inherent in lactoferrin fragments.

Lactoferrin itself is a key component of the innate immune system, found in mammalian milk and various exocrine secretions.[1] Its biological activities are extensive, encompassing antimicrobial, antiviral, anti-inflammatory, and immunomodulatory functions.[1][2] Proteolytic cleavage of lactoferrin can release smaller peptide fragments, which often exhibit enhanced or novel bioactivities compared to the parent protein.[2]

Lactoferricin: A Potent Bioactive Peptide

Lactoferricin (Lfcin) is a cationic peptide derived from the N-terminal region of lactoferrin.[3][4] It is generated by the enzymatic action of pepsin and is notably more potent in its antimicrobial activity than the intact lactoferrin molecule.[2] The two most extensively studied forms are bovine lactoferricin (LfcinB) and human lactoferricin (LfcinH).[5] LfcinB, a 25-amino-acid peptide, has demonstrated a broad spectrum of activities, making it a subject of significant interest in therapeutic research.[6][7]

Antimicrobial Activity

Lactoferricin exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][8] Its primary mechanism of action involves the disruption of microbial cell membranes.[4]

The antimicrobial efficacy of lactoferricin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative quantitative data for bovine lactoferricin (LfcinB) and its derivatives against various bacterial strains.

| Peptide | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Lfcin | Escherichia coli | 62.5 | 62.5 | [9] |

| Lfcin DB | Escherichia coli | 125.0 | 250.0 | [9] |

| Lfcin C36G | Escherichia coli | 125.0 | 125.0 | [9] |

| Lfcin | Klebsiella pneumoniae | 15.6 | 15.6 | [9] |

| Lfcin DB | Klebsiella pneumoniae | 125.0 | 250.0 | [9] |

| Lfcin C36G | Klebsiella pneumoniae | 250.0 | 500.0 | [9] |

| Lfcin | Pseudomonas aeruginosa | 15.6 | 31.3 | [9] |

| Lfcin DB | Pseudomonas aeruginosa | 15.6 | 31.3 | [9] |

| Lfcin C36G | Pseudomonas aeruginosa | 250.0 | 250.0 | [9] |

| Lfcin | Salmonella gallinarum | 31.3 | 31.3 | [9] |

| Lfcin DB | Salmonella gallinarum | 62.5 | 125.0 | [9] |

| Lfcin C36G | Salmonella gallinarum | 62.5 | 125.0 | [9] |

Lfcin, Lfcin DB (with disulfide bond), and Lfcin C36G (mutated to prevent disulfide bond formation) are synthetic bovine lactoferricin peptides.

Objective: To determine the minimum concentration of a peptide that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).

Methodology:

-

Bacterial Culture Preparation: Bacterial strains are cultured in appropriate broth media to reach a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 × 10^5 colony-forming units (CFU)/mL.[10]

-

Peptide Dilution: The peptide is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 24 hours.[10]

-

MIC Determination: Following incubation, the absorbance at 620 nm is measured to assess bacterial growth. The MIC is defined as the lowest peptide concentration at which no visible growth is observed.[11]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar plates and incubated for another 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies.

Anticancer Activity

Lactoferricin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often with selectivity for cancerous cells over normal cells.[7][12] The proposed mechanisms include induction of apoptosis and cell cycle arrest.[13]

The anticancer potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

| Peptide | Cancer Cell Line | IC50 (μM) | Reference |

| Dimeric Peptide 3 | Caco-2 (Colon) | 10-45 | [12][14] |

| Dimeric Peptide 3 | HT-29 (Colon) | Not specified | [12] |

| rtHLF4 | MCF7 (Breast) | ~10 | [15][16] |

| rtHLF4 | HGC27 (Gastric) | ~20 | [15][16] |

| rtHLF4 | AGS (Gastric) | ~30 | [15][16] |

| rtHLF4 | Caco2 (Colorectal) | ~40 | [15][16] |

| rtHLF4 | LoVo (Colorectal) | ~50 | [15][16] |

| rtHLF4 | HCT116 (Colorectal) | ~60 | [15][16] |

Dimeric Peptide 3: (R-Orn-WQWRFKKLG)2-K-Ahx. rtHLF4 is a recombinant engineered human lactoferrin fragment.

Objective: To assess the cytotoxic effect of a peptide on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 2, 24, or 48 hours) at 37°C.[12]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration.

Anti-inflammatory Activity

Lactoferricin has also been shown to possess anti-inflammatory properties. For instance, bovine lactoferricin can induce the expression of protective cytokines like IL-4 and IL-10 and downregulate the expression of cartilage-degrading enzymes and inflammatory mediators.[6]

Objective: To quantify the levels of pro- and anti-inflammatory cytokines produced by cells in response to a peptide.

Methodology:

-

Cell Culture and Treatment: Human primary gingival fibroblasts (hPGF) or other relevant cell types are cultured. The cells may be infected with bacteria (e.g., S. pyogenes) to induce an inflammatory response, followed by treatment with the peptide at various concentrations.[17]

-

Sample Collection: After a defined incubation period (e.g., 3 and 24 hours post-infection), the cell culture supernatants are collected.[17]

-

ELISA Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., IL-6) is used.

-

The wells of a microplate are coated with a capture antibody specific for the cytokine.

-

The collected culture supernatants (samples) and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Data Analysis: The absorbance of the colored product is measured, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathways

The diverse biological activities of lactoferrin and its peptides are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling

Lactoferrin can exert its anti-inflammatory effects by interfering with the Toll-like receptor (TLR) signaling pathway. By binding to lipopolysaccharide (LPS), it can prevent the activation of the MAPK and NF-κB pathways, which are crucial for the production of pro-inflammatory cytokines.[18]

Caption: Lactoferricin's anti-inflammatory mechanism via TLR4 signaling inhibition.

Osteogenic Signaling

Lactoferrin can promote bone formation by activating the p42/44 MAPK signaling pathway through its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1), leading to osteoblast proliferation.[18]

Caption: Lactoferrin's role in promoting osteoblast proliferation via the MAPK pathway.

Conclusion

While specific bioactivity data for the Lactoferrin (322-329) peptide fragment remains elusive in the current scientific literature, the extensive research on other lactoferrin-derived peptides, such as Lactoferricin, provides a strong foundation for understanding the potential therapeutic applications of such fragments. Lactoferricin has been robustly demonstrated to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols and elucidated signaling pathways presented in this guide for Lactoferricin serve as a valuable framework for the potential investigation and characterization of other lactoferrin-derived peptides, including Lactoferrin (322-329). Further research is warranted to isolate and characterize the specific bioactivities of this and other novel lactoferrin fragments to fully harness their therapeutic potential.

References

- 1. Frontiers | Lactoferrin: A glycoprotein that plays an active role in human health [frontiersin.org]

- 2. A comprehensive review on lactoferrin: a natural multifunctional glycoprotein - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Lactoferricin, an antimicrobial motif derived from lactoferrin with food preservation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactoferrin: A Glycoprotein Involved in Immunomodulation, Anticancer, and Antimicrobial Processes | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bovine lactoferricin, an antimicrobial peptide, is anti-inflammatory and anti-catabolic in human articular cartilage and synovium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activities of bovine and human lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]

- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 12. explorationpub.com [explorationpub.com]

- 13. Molecular mechanism of inhibitory effects of bovine lactoferrin on the growth of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]

- 15. Engineering of Human Lactoferrin for Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]

Amyloidogenic Properties of the Lactoferrin (322-329) Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoferrin, a multifunctional iron-binding glycoprotein, harbors a highly amyloidogenic region within its sequence, specifically the peptide fragment spanning residues 322-329, identified as NAGDVAFV. This peptide has been shown to self-assemble into amyloid fibrils under physiological conditions, a characteristic that implicates it in the broader context of amyloid-associated pathologies. This technical guide provides a comprehensive overview of the amyloidogenic properties of the Lactoferrin (322-329) peptide, detailing the experimental methodologies used for its characterization, summarizing the available data, and visualizing the associated biological pathways and experimental workflows. While direct quantitative data on the aggregation kinetics and cytotoxicity of this specific peptide are limited in publicly accessible literature, this guide synthesizes the existing qualitative evidence and provides detailed protocols to enable further investigation.

Introduction

The aggregation of proteins and peptides into amyloid fibrils is a hallmark of numerous neurodegenerative and systemic diseases. While full-length lactoferrin is not inherently amyloidogenic, specific fragments can exhibit a high propensity for fibril formation. The octapeptide NAGDVAFV, corresponding to the 322-329 region of human lactoferrin, has been identified as a potent amyloidogenic sequence. Understanding the biophysical and cytotoxic properties of this peptide is crucial for elucidating its potential role in pathology and for the development of therapeutic strategies targeting amyloid aggregation.

Physicochemical Properties and Aggregation

The Lactoferrin (322-329) peptide, with the sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val, possesses characteristics that favor self-assembly into β-sheet-rich structures, the cornerstone of amyloid fibrils.

In Vitro Fibril Formation

Studies have demonstrated that the NAGDVAFV peptide readily forms amyloid fibrils in vitro at a physiological pH of 7.4 when incubated at 37°C.[1] This spontaneous aggregation process is a key indicator of its amyloidogenic potential.

Interaction with Full-Length Lactoferrin

An intriguing aspect of the Lactoferrin (322-329) peptide is its interaction with the full-length parent protein. While full-length lactoferrin does not form amyloid fibrils on its own, it has been observed to bind to the pre-formed fibrils of the NAGDVAFV peptide.[1] This interaction leads to the formation of larger, mixed protein/peptide fibrils.[1] This phenomenon suggests a potential seeding or templating role for the amyloidogenic fragment, which could be significant in vivo where both the full-length protein and its fragments may coexist.

Quantitative Data Summary

| Parameter | Method | Result/Value | Reference |

| Aggregation Propensity | Sequence Analysis | Identified as a highly amyloidogenic region. | [1] |

| Fibril Formation | Thioflavin T (ThT) Assay | Significant increase in fluorescence intensity, indicative of amyloid fibril formation. | [1] |

| Fibril Morphology | Transmission Electron Microscopy (TEM) | Presence of elongated, unbranched fibrillar structures. | [1] |

| β-Sheet Structure | Congo Red Staining & Birefringence | Positive staining and apple-green birefringence under polarized light, confirming amyloid structure. | [1] |

| Interaction with Lactoferrin | ThT Assay & TEM | Increased ThT fluorescence and enlarged fibrils upon incubation of NAGDVAFV fibrils with full-length lactoferrin. | [1] |

| Aggregation Kinetics | ThT Assay | Data not available (e.g., Lag time, Elongation rate). | - |

| Fibril Dimensions | TEM | Data not available (e.g., Width, Periodicity in nm). | - |

| Cytotoxicity | MTT Assay (on neuronal cells) | Data not available (e.g., IC50, LD50). | - |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the amyloidogenic properties of the Lactoferrin (322-329) peptide.

Thioflavin T (ThT) Fluorescence Assay

This assay is a standard method for detecting the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Reagents and Materials:

-

Lactoferrin (322-329) peptide (NAGDVAFV)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Peptide Preparation: Dissolve the Lactoferrin (322-329) peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute the peptide to the desired final concentration in PBS (pH 7.4).

-

Incubation: Incubate the peptide solution at 37°C with continuous agitation to promote fibril formation. Samples should be taken at various time points to monitor the aggregation kinetics.

-

ThT Working Solution: Prepare a fresh working solution of ThT in PBS. A typical concentration is 25 µM.

-

Measurement: In a 96-well plate, mix the peptide sample with the ThT working solution.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[2]

-

Data Analysis: Plot the fluorescence intensity against time to obtain an aggregation curve. The curve typically shows a lag phase, an exponential growth phase, and a plateau, from which kinetic parameters can be derived.

-

Congo Red Staining and Birefringence

Congo red is a dye that specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a characteristic apple-green birefringence when viewed under polarized light.

-

Reagents and Materials:

-

Fibril solution of Lactoferrin (322-329) peptide

-

Congo Red staining solution (e.g., 0.5% Congo Red in 50% ethanol)

-

Alkaline alcohol solution for differentiation

-

Hematoxylin for counterstaining

-

Microscope slides

-

Polarizing microscope

-

-

Protocol:

-

Sample Preparation: Deposit a small aliquot of the fibril solution onto a clean microscope slide and allow it to air-dry.

-

Staining: Stain the dried sample with the Congo Red solution for 20-60 minutes.[3]

-

Rinsing: Rinse the slide with distilled water.

-

Differentiation: Briefly differentiate the sample in an alkaline alcohol solution.

-

Counterstaining (Optional): Counterstain with hematoxylin to visualize any cellular nuclei if working with tissue sections.

-

Dehydration and Mounting: Dehydrate the sample through a series of graded alcohols and clear in xylene before mounting with a resinous mounting medium.

-

Visualization: Observe the slide under a bright-field microscope for red staining and under a polarizing microscope for apple-green birefringence.

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the amyloid fibrils formed by the Lactoferrin (322-329) peptide.

-

Reagents and Materials:

-

Fibril solution of Lactoferrin (322-329) peptide

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate)

-

Filter paper

-

Transmission Electron Microscope

-

-

Protocol:

-

Grid Preparation: Place a drop of the fibril solution onto a TEM grid and allow it to adsorb for a few minutes.

-

Washing: Wick away the excess solution with filter paper and wash the grid with a few drops of distilled water.

-

Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.

-

Drying: Remove the excess stain with filter paper and allow the grid to air-dry completely.

-

Imaging: Examine the grid under a transmission electron microscope to observe the fibril morphology.[4]

-

Signaling Pathways and Cytotoxicity

The interaction of amyloid aggregates with neuronal cells can trigger a cascade of signaling events leading to cellular dysfunction and death. While specific pathways for the Lactoferrin (322-329) peptide are yet to be fully elucidated, general mechanisms of amyloid peptide neurotoxicity provide a framework for potential pathways.

Potential Neurotoxic Mechanisms

Amyloid fibrils and their oligomeric precursors are known to induce neurotoxicity through several mechanisms, including:

-

Membrane Disruption: Insertion of amyloid species into the cell membrane can lead to altered ion homeostasis, particularly calcium influx, and membrane depolarization.

-

Oxidative Stress: Interaction with cell membranes can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.

-

Mitochondrial Dysfunction: Amyloid peptides can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

-

Receptor-Mediated Signaling: Amyloid oligomers can bind to various cell surface receptors, aberrantly activating downstream signaling pathways that can lead to synaptic dysfunction and apoptosis.

Signaling Pathways in Amyloid-Related Neurodegeneration

Full-length lactoferrin has been shown to modulate signaling pathways relevant to Alzheimer's disease, such as the ERK1/2-CREB and HIF-1α pathways, which are involved in promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[5][6] It is plausible that the amyloidogenic Lactoferrin (322-329) fragment, upon aggregation, could interfere with or aberrantly activate similar or distinct signaling cascades, contributing to a neurotoxic phenotype.

Visualizations

Experimental Workflows

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. Neurotoxicity of Alzheimer's disease Aβ peptides is induced by small changes in the Aβ42 to Aβ40 ratio | The EMBO Journal [link.springer.com]

- 4. Identification of Microglial Signal Transduction Pathways Mediating a Neurotoxic Response to Amyloidogenic Fragments of β-Amyloid and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of Lactoferrin and Its Derived Peptides in Host Defense

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lactoferrin (LF) is a multifunctional glycoprotein that serves as a critical first-line component of the innate immune system. Found in mucosal secretions and neutrophil granules, it exerts a wide range of protective effects, including direct antimicrobial activity, potent anti-inflammatory functions, and broad immunomodulatory capabilities. The biological activities of LF are attributed to both the intact protein and various peptides derived from its enzymatic cleavage. While peptides like Lactoferricin are well-characterized, the specific human lactoferrin fragment (322-329) is noted in peptide databases primarily as a result of peptide screening methodologies and is not associated with functionally validated host defense activities in the current body of scientific literature.[1][2] This technical guide provides an in-depth overview of the established relationship between the parent lactoferrin protein, its major bioactive peptides, and host defense, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core pathways and workflows.

Introduction to Lactoferrin and its Bioactive Peptides

Lactoferrin is an 80 kDa iron-binding glycoprotein belonging to the transferrin family. It is a key component of the innate immune response at mucosal surfaces and sites of inflammation.[3][4] Its host defense functions are multifaceted, stemming from its ability to sequester iron—an essential nutrient for microbial growth—and to interact directly with pathogen surfaces and host immune cells.[5][6]

Proteolytic digestion of lactoferrin, such as occurs in the gastrointestinal tract, can release smaller bioactive peptides.[7] These fragments, often referred to as host defense peptides (HDPs), can possess enhanced or distinct activities compared to the parent protein.[8] The most extensively studied of these is Lactoferricin , a highly cationic peptide from the N-terminus of lactoferrin, which exhibits potent antimicrobial activity.[5] Other fragments, such as human lactoferrin (322-329), have been identified, likely through high-throughput screening techniques used for discovering protein-protein interactions or epitopes.[1][2] However, to date, there is a lack of published research detailing a specific functional role for the LF (322-329) peptide in host defense. Therefore, this guide will focus on the well-documented activities of the parent lactoferrin protein and its characterized peptides.

Core Host Defense Mechanisms of Lactoferrin

Lactoferrin's contribution to host defense is broadly categorized into three main areas: antimicrobial activity, anti-inflammatory activity, and immunomodulation.

Antimicrobial and Antiviral Activity

Lactoferrin provides broad-spectrum protection against bacteria, viruses, fungi, and parasites through two primary mechanisms.[6]

-

Iron Sequestration: By binding ferric iron with high affinity, lactoferrin deprives pathogenic microorganisms of this essential element, creating a bacteriostatic or fungistatic environment that inhibits their growth and proliferation.[5][9]

-

Direct Microbial Interaction: The highly cationic N-terminal region of lactoferrin can bind directly to negatively charged molecules on pathogen surfaces, such as Lipopolysaccharide (LPS) on Gram-negative bacteria.[9] This interaction can disrupt membrane integrity, leading to cell death.[5] This bactericidal mechanism is independent of its iron-binding ability.[5]

Lactoferrin's antiviral activity often involves blocking viral entry into host cells by binding to host cell surface receptors like heparan sulfate proteoglycans or directly to viral particles.[10]

Anti-inflammatory Activity

Chronic or excessive inflammation can lead to significant tissue damage. Lactoferrin plays a crucial role in modulating the inflammatory response. Its primary anti-inflammatory mechanism is the binding and neutralization of LPS, a potent trigger of inflammation released from Gram-negative bacteria.[10] By sequestering LPS, lactoferrin prevents it from activating Toll-like Receptor 4 (TLR4) on immune cells, thereby downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][11]

Immunomodulatory Functions

Lactoferrin acts as a link between the innate and adaptive immune systems.[4] It can influence the maturation, differentiation, and activation of various immune cells, including macrophages, dendritic cells, and lymphocytes.[12] For example, lactoferrin can promote the differentiation of B cells and enhance the phagocytic activity of neutrophils.[12][13] This regulatory role helps to orchestrate an effective and balanced immune response to infection and injury.

Quantitative Data on Lactoferrin's Bioactivity

The following table summarizes representative quantitative data from studies on bovine and human lactoferrin and their derivatives, illustrating their antimicrobial and immunomodulatory potency. Data for the specific LF (322-329) peptide is not available in the cited literature.

| Bioactive Agent | Target/Model | Measurement | Result | Citation |

| Bovine Lactoferrin (Gastric Digesta) | E. coli | % Inhibition | 99.6% inhibition at 4 mg/mL | [7] |

| Bovine Lactoferrin (Gastric Digesta) | E. coli | % Inhibition | 28.6% inhibition at 0.25 mg/mL | [7] |

| Human Lactoferrin Peptide (hLF 1-11) | P. aeruginosa | Minimum Inhibitory Conc. (MIC) | 128 µg/mL | [9] |

| Human Lactoferrin Peptide (hLF 1-11) + Protease Inhibitors | P. aeruginosa | Minimum Inhibitory Conc. (MIC) | 64 µg/mL | [9] |

| Apo-Lactoferrin | DSS-induced colitis mouse model | MPO Activity & Cytokine Expression | Decreased MPO activity and reduced IL-1β and TNF-α expression compared to the model group. | [14] |

| Bovine Colostrum (High in Lactoferrin) | Calves (1 day old) | Serum Lactoferrin Concentration | ~1.5-fold increase in serum LF one day after colostrum intake (from 1.22 mg/mL at birth). | [15] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway: Lactoferrin's Anti-inflammatory Action

Lactoferrin mitigates inflammation by intercepting the LPS-induced pro-inflammatory cascade. It binds to LPS, preventing its interaction with the TLR4 receptor complex on macrophages and other innate immune cells. This blockade inhibits downstream signaling, leading to reduced activation of the transcription factor NF-κB and consequently, suppressed transcription of pro-inflammatory cytokine genes.

Caption: Lactoferrin inhibits LPS-induced inflammation by binding LPS and blocking TLR4 activation.

Experimental Workflow: Bioactive Peptide Discovery

The identification of peptides like Lactoferrin (322-329) typically follows a discovery workflow that begins with the parent protein and uses screening methods to find fragments with potential biological activity.

Caption: Workflow for identifying bioactive peptides from a parent protein like lactoferrin.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the host defense properties of lactoferrin and its peptides. These methods could be applied to study novel fragments such as LF (322-329).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.

-

Preparation of Reagents:

-

Synthesize and purify the peptide of interest. Dissolve in sterile, nuclease-free water or appropriate buffer to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Prepare a 2X concentrated solution of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Culture the target bacterial strain (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase. Dilute the culture to a standardized concentration of 1x10^6 CFU/mL in 1X growth medium.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of 2X growth medium to wells in columns 1-11.

-

Add 100 µL of the peptide stock solution to the first well of each row being tested (column 1).

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL to column 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Column 11 serves as the positive control (no peptide) and column 12 as the negative control (medium only).

-

This creates a peptide concentration gradient from 512 µg/mL down to 1 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension (1x10^6 CFU/mL) to each well in columns 1-11. The final bacterial concentration will be 5x10^5 CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

-

Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.

-

Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol measures the ability of a peptide to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 24-well plate at a density of 2.5x10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare solutions of the test peptide at various concentrations (e.g., 1, 10, 100 µg/mL) in serum-free medium.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the peptide solutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C. This allows the peptide to interact with the cells before the inflammatory stimulus.

-

Include a "vehicle control" group (medium only) and an "LPS only" control group.

-

-

Stimulation:

-

Prepare a solution of LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.

-

Add the LPS solution to all wells except the vehicle control group.

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Cytokine Measurement (ELISA):

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to pellet any detached cells and debris.

-

Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Read the results on a plate reader and calculate cytokine concentrations based on a standard curve.

-

Summary and Future Directions

Lactoferrin is a cornerstone of innate immunity, providing a robust defense against a wide array of pathogens and helping to control inflammation. Its functions are mediated by the whole protein and by bioactive peptides, like Lactoferricin, released upon its digestion. While high-throughput screening methods have identified numerous other fragments, including Lactoferrin (322-329), the biological roles of these peptides largely remain to be elucidated.